molecular formula C13H13NO4 B11868652 (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B11868652
M. Wt: 247.25 g/mol
InChI Key: YMXHZKCZYAJCTI-WDZFZDKYSA-N
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Description

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one: A similar compound without the (Z)-configuration.

    2-Methyl-4-oxazolone derivatives: Compounds with variations in the benzylidene group.

    Benzylidene oxazoles: Compounds with different substituents on the benzylidene ring.

Uniqueness

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its specific (Z)-configuration and the presence of methoxy groups on the benzylidene ring. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-8-14-11(13(15)18-8)6-9-4-5-10(16-2)7-12(9)17-3/h4-7H,1-3H3/b11-6-

InChI Key

YMXHZKCZYAJCTI-WDZFZDKYSA-N

Isomeric SMILES

CC1=N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1

Origin of Product

United States

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